1,2-Ethanediamine, N,N-dimethyl-N'-(2-pyridinylmethylene)-
Overview
Description
1,2-Ethanediamine, N,N-dimethyl-N'-(2-pyridinylmethylene)-' is a chemical compound with the molecular formula C12H16N4. It is also known as Pyridoxal Isonicotinoyl Hydrazone (PIH) and has been the subject of scientific research due to its potential as a chelating agent and its ability to bind with metal ions.
Mechanism of Action
1,2-Ethanediamine, N,N-dimethyl-N'-(2-pyridinylmethylene)-' works by binding with metal ions in the body, particularly iron and copper. This prevents the metal ions from causing oxidative damage to cells and tissues, which can lead to various diseases. It also inhibits the growth of cancer cells by binding with metal ions that are essential for their growth.
Biochemical and Physiological Effects:
Studies have shown that 1,2-Ethanediamine, N,N-dimethyl-N'-(2-pyridinylmethylene)-' can reduce the levels of iron and copper in the body, which can help prevent oxidative damage and reduce the risk of diseases related to metal toxicity. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo.
Advantages and Limitations for Lab Experiments
One advantage of using 1,2-Ethanediamine, N,N-dimethyl-N'-(2-pyridinylmethylene)-' in lab experiments is its ability to bind with metal ions, which can help researchers study the effects of metal ions on cells and tissues. However, its potential toxicity and the need for careful handling and disposal make it a challenging compound to work with.
Future Directions
There are several future directions for research on 1,2-Ethanediamine, N,N-dimethyl-N'-(2-pyridinylmethylene)-'. One area of interest is its potential use in treating iron overload disorders and other diseases related to metal toxicity. Another area of research is its potential as a cancer treatment, particularly in combination with other therapies. Additionally, further studies are needed to understand its mechanism of action and potential side effects.
Scientific Research Applications
1,2-Ethanediamine, N,N-dimethyl-N'-(2-pyridinylmethylene)-' has been studied for its potential as a chelating agent, which means it can bind with metal ions in the body and remove them. This has led to research on its use in treating diseases related to metal toxicity, such as iron overload disorders like thalassemia and hemochromatosis. It has also been studied for its potential in cancer treatment, as it can inhibit the growth of cancer cells by binding with metal ions that are essential for their growth.
properties
IUPAC Name |
N,N-dimethyl-2-(pyridin-2-ylmethylideneamino)ethanamine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-13(2)8-7-11-9-10-5-3-4-6-12-10/h3-6,9H,7-8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQWORMBJVVYZDT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN=CC1=CC=CC=N1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10476550 | |
Record name | 1,2-Ethanediamine, N,N-dimethyl-N'-(2-pyridinylmethylene)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10476550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
26850-19-1 | |
Record name | N1,N1-Dimethyl-N2-(2-pyridinylmethylene)-1,2-ethanediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26850-19-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Ethanediamine, N,N-dimethyl-N'-(2-pyridinylmethylene)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10476550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.